molecular formula C18H19N7O3S B2823135 methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate CAS No. 1797563-37-1

methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate

Cat. No.: B2823135
CAS No.: 1797563-37-1
M. Wt: 413.46
InChI Key: GFUGGSXVBAJLGS-UHFFFAOYSA-N
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Description

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate is a heterocyclic small molecule characterized by a thiophene carboxylate core substituted with a piperidine carboxamide group linked to a pyridazine-triazole moiety. This compound is of interest in medicinal chemistry due to the presence of pharmacophoric elements such as the 1,2,4-triazole ring (known for hydrogen-bonding interactions) and the pyridazine scaffold (often associated with kinase inhibition).

Properties

IUPAC Name

methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3S/c1-28-18(27)13-6-8-29-17(13)21-16(26)12-3-2-7-24(9-12)14-4-5-15(23-22-14)25-11-19-10-20-25/h4-6,8,10-12H,2-3,7,9H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUGGSXVBAJLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines. This suggests that this compound may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes. This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Biological Activity

Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate is a complex compound that incorporates multiple pharmacologically relevant moieties. The presence of the triazole and pyridazine rings suggests potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article reviews the biological activity of this compound based on existing literature and research findings.

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The specific compound has not been extensively studied alone but is hypothesized to possess similar properties due to its structural components.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by studies on related structures. For example, pyrazole-based compounds have been shown to selectively inhibit cyclooxygenase enzymes (COX) associated with inflammation . The presence of the piperidine moiety may enhance anti-inflammatory activity by modulating signaling pathways involved in inflammatory responses.

Study 1: Antimicrobial Screening

A study conducted by Kendre et al. (2019) evaluated various triazole derivatives for their antimicrobial efficacy. The results indicated that several compounds exhibited MIC values as low as 12.5 µg/mL against E. coli . While the specific compound was not tested, its structural similarities suggest it could yield comparable results.

Study 2: Anticancer Activity

In a study evaluating triazole-containing compounds for anticancer activity, researchers found that modifications to the triazole ring significantly influenced cytotoxicity against breast cancer cell lines . This highlights the importance of structural variations in enhancing therapeutic efficacy.

Study 3: Anti-inflammatory Potential

Research on pyrazole derivatives indicated strong COX-II inhibitory activity with IC50 values ranging from 0.52 to 7.07 µM . Given the structural parallels with this compound, it is plausible that similar inhibitory effects could be observed.

Data Tables

Activity TypeCompound ExampleMIC/IC50 ValueReference
AntimicrobialTriazole Derivative12.5 µg/mL against E. coli
AnticancerTriazole-containing CompoundVaries (up to 10 µM)
Anti-inflammatoryPyrazole DerivativeIC50 = 0.52 µM (COX-II)

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by multiple functional groups, including a thiophene ring, a piperidine moiety, and a triazole unit. Its molecular formula is C20H21N7O3C_{20}H_{21}N_{7}O_{3} with a molecular weight of 407.4 g/mol. The presence of the triazole ring is particularly notable due to its biological activity and versatility in chemical synthesis.

Medicinal Chemistry Applications

1. Antifungal Activity:
Research indicates that compounds containing triazole rings exhibit potent antifungal properties. Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate may serve as a lead compound for developing new antifungal agents. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

2. Anticancer Potential:
The compound's structure suggests potential anticancer activity due to the presence of both the triazole and thiophene moieties. Recent studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by disrupting cellular signaling pathways .

3. Antimicrobial Properties:
In addition to antifungal effects, there is evidence that triazole derivatives possess broad-spectrum antimicrobial activity. This property makes them candidates for treating various bacterial infections .

Agricultural Applications

1. Crop Protection:
The compound could be explored as a pesticide or fungicide in agriculture. Its ability to disrupt fungal metabolism can be harnessed to protect crops from fungal diseases, thus enhancing agricultural yield and sustainability .

2. Plant Growth Regulation:
Research into similar compounds suggests potential use as plant growth regulators. These compounds may influence plant growth patterns by modulating hormonal pathways, leading to improved crop resilience against environmental stressors .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antifungal ActivityAntifungal AgentsTriazole derivatives showed significant inhibition of fungal growth.
Anticancer PotentialCancer ResearchInduced apoptosis in various cancer cell lines; effective against tumors.
Agricultural UseCrop Protection StudiesEnhanced resistance to fungal pathogens in treated crops.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional and structural similarities with other thiophene carboxylate derivatives reported in pharmaceutical patents. A key example is methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ), which differs in its substituent framework but retains the thiophene carboxylate backbone. Below is a detailed comparative analysis:

Table 1: Structural and Physical Property Comparison

Feature Target Compound Patent Compound (Example 62)
Core Structure Thiophene-3-carboxylate Thiophene-2-carboxylate
Key Substituents Piperidine-carboxamide, pyridazine-triazole Pyrazolo[3,4-d]pyrimidine, chromenone, fluorophenyl
Molecular Weight Not explicitly reported 560.2 g/mol (M+1)
Melting Point Not available 227–230°C
Synthetic Route Likely involves amide coupling and heterocyclic synthesis Suzuki-Miyaura cross-coupling (e.g., boronic acid with Pd catalyst)

Key Differences and Implications

Stereoelectronic Effects :

  • The 1,2,4-triazole in the target compound is a stronger hydrogen-bond acceptor compared to the pyrazolo[3,4-d]pyrimidine in the patent compound, which may influence interactions with biological targets like kinases or proteases.

Synthetic Accessibility :

  • The patent compound’s use of a Pd-catalyzed cross-coupling reaction (Suzuki-Miyaura) highlights a scalable route for introducing thiophene boronic acids, whereas the target compound’s synthesis may rely on amide bond formation and heterocyclic ring closures .

Thermal Stability :

  • The patent compound’s high melting point (227–230°C) suggests strong crystalline packing, possibly due to fluorine-induced dipole interactions. The absence of such substituents in the target compound may result in lower thermal stability.

Research Findings and Limitations

  • Structural Characterization : While neither compound’s crystallographic data is provided in the evidence, software like SHELXL () is widely used for small-molecule refinement, suggesting that such tools could validate their 3D structures .
  • Biological Data Gap: No activity or toxicity data are available for direct pharmacological comparison. Further studies are needed to correlate structural differences with functional outcomes.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Step 1 : Functionalization of pyridazine with 1,2,4-triazole via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Coupling of the triazole-pyridazine intermediate with piperidine-3-carboxylic acid derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Step 3 : Thiophene ring functionalization via esterification or amidation, with methyl ester protection often introduced early to stabilize reactive carboxyl groups .
    • Key Considerations : Solvent choice (e.g., DMSO or acetonitrile) and temperature control are critical to avoid side reactions like hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (gradient elution: water/acetonitrile + 0.1% TFA) to assess purity (>95% by area normalization) .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., triazole C-H protons at δ 8.5–9.0 ppm; thiophene protons at δ 6.8–7.2 ppm) .
  • HRMS : Exact mass determination (expected [M+H]⁺ ~ 440.12 g/mol) .
  • Elemental Analysis : Validate C, H, N, S content against theoretical values .

Q. What stability challenges arise during storage or experimental use?

  • Methodological Answer :

  • pH Sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies (pH 3–9, 25°C) show degradation >10% at pH <4 or >8 after 24 hours .
  • Light Sensitivity : Thiophene and triazole moieties may degrade under UV light; store in amber vials at –20°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Core Modifications : Systematically replace triazole with other heterocycles (e.g., oxadiazole) or vary substituents on pyridazine to assess impact on target binding .
  • Bioisosterism : Substitute the methyl ester with bioisosteres (e.g., amides, carbamates) to improve metabolic stability .
  • In Silico Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with enzymes like kinases or cytochrome P450 isoforms .

Q. What advanced spectroscopic techniques resolve ambiguities in reaction mechanisms?

  • Methodological Answer :

  • In Situ FTIR : Monitor intermediate formation during coupling reactions (e.g., disappearance of –COOH peak at 1700 cm⁻¹) .
  • 2D NMR (HSQC, HMBC) : Map connectivity in complex intermediates (e.g., distinguishing piperidine vs. pyridazine protons) .
  • X-ray Crystallography : Resolve stereochemical uncertainties in piperidine-carboxamide linkages .

Q. How can contradictory biological assay data (e.g., cytotoxicity vs. efficacy) be reconciled?

  • Methodological Answer :

  • Dose-Response Profiling : Use 8-point IC₅₀ curves to differentiate on-target effects from off-target toxicity .
  • Pathway Analysis : Pair RNA sequencing (e.g., CRISPR screens) with phenotypic assays to identify compensatory mechanisms .
  • Metabolite Tracking : LC-MS/MS to detect reactive metabolites (e.g., thiophene-S-oxide) that may cause false-positive cytotoxicity .

Q. What experimental design strategies improve synthesis scalability?

  • Methodological Answer :

  • Flow Chemistry : Optimize reaction parameters (residence time, temperature) using Design of Experiments (DoE) for continuous production .
  • Catalyst Screening : High-throughput robotic platforms (e.g., Chemspeed) to identify Pd/Cu catalysts for triazole-pyridazine coupling .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .

Key Research Gaps

  • Mechanistic Studies : Limited data on piperidine-carboxamide conformational flexibility in target binding .
  • In Vivo Pharmacokinetics : No published studies on oral bioavailability or tissue distribution .

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